N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide: is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions: The introduction of the 2-methylphenyl and 3-ethoxybenzamide groups is achieved through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yields and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and high yield.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and efficiency.
Automated Systems: To monitor and control reaction conditions, ensuring optimal production rates and minimizing human error.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen, modifying the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to introduce new functionalities or modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of benzimidazole N-oxides.
Reduction: Can result in the formation of reduced benzimidazole derivatives.
Substitution: Can produce a variety of substituted benzimidazole compounds with different functional groups.
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-phenylbutanamide
- N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-chlorobenzenesulfonamide
- N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(isopentyloxy)benzamide
Uniqueness
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 3-position of the benzamide moiety can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-3-28-18-8-6-7-17(13-18)23(27)26-21-14-16(12-11-15(21)2)22-24-19-9-4-5-10-20(19)25-22/h4-14H,3H2,1-2H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHKRZMPPKOAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362175 |
Source
|
Record name | N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5743-86-2 |
Source
|
Record name | N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.